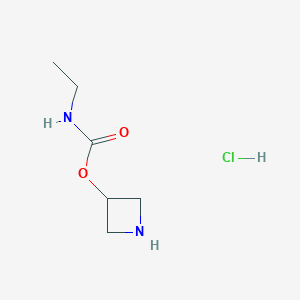

Azetidin-3-yl ethylcarbamate hydrochloride

Beschreibung

Azetidin-3-yl ethylcarbamate hydrochloride is a heterocyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with an ethylcarbamate group at the 3-position and a hydrochloride salt. The compound is of significant interest in medicinal chemistry due to its structural versatility, enabling applications in drug design, particularly as a building block for protease inhibitors, kinase modulators, and central nervous system (CNS)-targeting agents .

Eigenschaften

IUPAC Name |

azetidin-3-yl N-ethylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-8-6(9)10-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXFHDWPJPCWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: Industrial production methods for azetidin-3-yl ethylcarbamate hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Azetidin-3-yl ethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming linear amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of azetidine oxides.

Reduction: Formation of linear amines.

Substitution: Formation of substituted azetidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Azetidin-3-yl ethylcarbamate hydrochloride is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, azetidin-3-yl ethylcarbamate hydrochloride is studied for its potential as a bioactive molecule. It can be used to design inhibitors for specific enzymes or receptors .

Medicine: Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, azetidin-3-yl ethylcarbamate hydrochloride can be used in the synthesis of polymers and other materials with specific properties .

Wirkmechanismus

The mechanism of action of azetidin-3-yl ethylcarbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, leading to the inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between azetidin-3-yl ethylcarbamate hydrochloride and its analogs.

Table 1: Comparative Analysis of Azetidin-3-yl Ethylcarbamate Hydrochloride and Related Compounds

Key Differences and Research Findings:

Functional Group Variations :

- Ethylcarbamate vs. tert-Butyl Carbamate : The tert-butyl analog (CAS 217806-26-3) offers enhanced steric protection for the azetidine amine, making it a preferred intermediate in peptide synthesis . In contrast, the ethylcarbamate group in the target compound may confer better metabolic stability in vivo due to reduced steric hindrance .

- Ester vs. Carbamate : Ethyl azetidine-3-carboxylate HCl (CAS 405090-31-5) contains an ester group, which is more hydrolytically labile than the carbamate group, limiting its use in prolonged biological applications .

Solubility and Stability :

- The hydrochloride salt form improves aqueous solubility across all analogs. However, compounds with bulky substituents (e.g., tert-butyl) exhibit lower hygroscopicity, enhancing storage stability .

- The chloromethyl derivative (CAS 1078166-36-5) is highly reactive and prone to decomposition under humid conditions, necessitating anhydrous handling .

Biological Activity: Ethylcarbamate derivatives with azetidine rings have shown promise as CNS agents due to their ability to cross the blood-brain barrier (BBB), as evidenced by BBB permeability scores >0.55 in analogs like azetidin-3-ylmethanol HCl .

Synthetic Accessibility :

- Azetidin-3-yl ethylcarbamate HCl can be synthesized via nucleophilic substitution or carbamate coupling, similar to methods described for tert-butyl analogs (e.g., using Boc-protected intermediates and HCl deprotection) .

- Ethyl esters (e.g., CAS 405090-31-5) are often prepared via esterification of azetidine-3-carboxylic acid, requiring acidic conditions .

Biologische Aktivität

Azetidin-3-yl ethylcarbamate hydrochloride, also known as tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring, a carbamate functional group, and a tert-butyl group. Its molecular formula is C9H19ClN2O, with a molecular weight of approximately 236.74 g/mol. The presence of these functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of azetidin-3-yl ethylcarbamate hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can influence various physiological processes, making it a candidate for drug development.

Target Interactions

- Histamine H4 Receptor Modulation : Research indicates that this compound may act as a modulator of the histamine H4 receptor, which plays a crucial role in immune response and inflammation.

- Nicotinic Acetylcholine Receptors : Studies have shown that azetidine derivatives can interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and offering therapeutic prospects for neurological disorders .

Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that azetidin-3-yl ethylcarbamate hydrochloride may possess antimicrobial effects against certain pathogens.

- Anticancer Potential : There is ongoing research into its anticancer properties, with some studies indicating that it may inhibit cancer cell proliferation through specific molecular pathways .

Table 1: Summary of Biological Activities

Case Study: Interaction with Histamine H4 Receptor

In a study evaluating the modulation of the histamine H4 receptor by azetidin derivatives, azetidin-3-yl ethylcarbamate hydrochloride demonstrated significant receptor binding affinity. The modulation led to alterations in immune responses in vitro, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.